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Abstract

This document provides detailed application notes and protocols for the generation and
characterization of a Cathelicidin-related antimicrobial peptide (CRAMP) knockout (KO) mouse
model. CRAMP, the murine ortholog of human cathelicidin LL-37, is a crucial component of the
innate immune system, playing a significant role in host defense against microbial infections
and modulating inflammatory responses.[1][2] Understanding its function through the use of a
knockout model is pivotal for research in immunology, infectious diseases, and drug
development. This guide covers two primary methodologies for generating CRAMP KO mice:
homologous recombination in embryonic stem (ES) cells and CRISPR/Cas9-mediated gene
editing. Detailed experimental protocols, phenotypic characterization data, and relevant
signaling pathways are presented to facilitate the successful implementation of this model in
research settings.

Introduction

Cathelicidins are a family of antimicrobial peptides that serve as a critical first line of defense
against a wide range of pathogens.[1] In mice, the sole cathelicidin is CRAMP, encoded by the
Camp gene.[2][3] Beyond its direct antimicrobial activity, CRAMP is involved in various
physiological processes, including wound healing, angiogenesis, and the modulation of
inflammation.[1][4] The generation of a CRAMP knockout mouse has been instrumental in
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elucidating these functions, revealing, for instance, an increased susceptibility to infections by
bacteria such as Group A Streptococcus and Pseudomonas aeruginosa.[1][5]

This document outlines the necessary steps to generate and validate a CRAMP KO mouse
model, providing researchers with the tools to investigate the in vivo roles of this important host
defense peptide.

Data Presentation

Table 1: Phenotypic Summary of CRAMP Knockout
(Camp-/-) Mice
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] Observation in Camp-/-
Phenotypic Category Mi References
ice

Increased susceptibility to
bacterial infections (Group A

Immune System , [1][6]
Streptococcus, E. coli, P.

aeruginosa, N. meningitidis).

Increased neutrophil cell
number in the cornea of mice [6]

infected with F. solani.

Impaired ability of
macrophages to eliminate [7]

phagocytosed E. coli.

Increased incidence of corneal
inflammation upon fungal [6]

infection.

Exacerbated inflammatory
Inflammation conditions in certain disease [8]

models.

) Potential alterations in wound
Wound Healing ) ) ) [1]14]
healing and angiogenesis.

Increased susceptibility to
Gut Homeostasis dextran sulfate sodium (DSS)- [2]

induced colitis.

Altered gut microbiota

[9]

composition.

Table 2: Susceptibility of CRAMP KO Mice to Pathogens
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. Key Findings in
Pathogen Infection Model . References
Camp-I/- Mice

Larger and more
persistent skin [3][10]
lesions.

Group A Subcutaneous

Streptococcus infection

More rapid
development of
Pseudomonas N keratitis, increased
) Keratitis S [5][6]
aeruginosa neutrophil infiltration,
and enhanced fungal

load.

Increased
Escherichia coli Urinary tract infection susceptibility to [1]
infection.

Increased
Neisseria meningitidis ~ Systemic infection susceptibility to [1]
infection.

) ) ) ) Impaired control of
Mycobacterium avium  Macrophage infection ) [3]
mycobacterial growth.

Experimental Protocols

Two primary methods for generating CRAMP knockout mice are detailed below.

Method 1: Homologous Recombination in Embryonic
Stem (ES) Cells

This traditional method involves targeting the Camp gene in ES cells, followed by injection into
blastocysts to create chimeric mice.

Protocol 1.1: Targeting Vector Construction

¢ Isolate Genomic DNA: Isolate high-molecular-weight genomic DNA from a 129/SvJ mouse
strain library.
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» Design Targeting Vector:

o

Construct a targeting vector to disrupt the Camp gene. A common strategy is to replace a
critical exon with a neomycin resistance cassette (neo).[10]

o The vector should contain two homology arms, regions of DNA that are homologous to the
sequences flanking the target exon in the Camp gene.

o Incorporate a positive selection marker, such as a neo cassette, between the homology
arms. This will allow for the selection of ES cells that have incorporated the vector.

o Include a negative selection marker, such as the herpes simplex virus thymidine kinase
(tk) gene, outside of the homology arms. This is used to select against cells that have
randomly integrated the vector.

o Clone into Plasmid: Ligate the homology arms, neo cassette, and tk gene into a suitable
plasmid vector.

 Verification: Sequence the final construct to ensure the integrity of the targeting vector.
Protocol 1.2: ES Cell Culture and Transfection

e ES Cell Culture: Culture 129/SvJ-derived ES cells on a feeder layer of mitotically inactivated
mouse embryonic fibroblasts (MEFs) in ES cell medium.

o Electroporation: Linearize the targeting vector and introduce it into the ES cells via
electroporation.

e Selection:

o Culture the electroporated cells in a medium containing G418 (for neomycin selection) and
ganciclovir (for negative selection against the tk gene).

o Only cells that have undergone homologous recombination will survive this dual selection.
e Screening and Expansion:

o Pick surviving ES cell colonies and expand them.
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o Screen for correctly targeted clones using PCR and Southern blot analysis.
Protocol 1.3: Generation of Chimeric Mice

o Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a donor
mouse (e.g., C57BL/6).

o Embryo Transfer: Transfer the injected blastocysts into the uterus of a pseudopregnant
surrogate mother.

o Chimera Identification: Identify chimeric offspring by their coat color (a mix of the ES cell and
blastocyst donor strains).

o Germline Transmission: Breed the chimeric mice with wild-type mice. Offspring that inherit
the targeted allele from the ES cells will show germline transmission.

Method 2: CRISPR/Cas9-Mediated Gene Editing

This newer method allows for the direct generation of knockout mice by injecting CRISPR/Cas9
components into zygotes.

Protocol 2.1: Guide RNA (gRNA) Design and Synthesis

o Target Site Selection: Identify a suitable target site in an early exon of the mouse Camp gene
(Gene ID: 12796).[8] Use online CRISPR design tools to select gRNA sequences with high
on-target scores and low off-target potential.

e gRNA Synthesis: Synthesize the gRNA(S) in vitro. It is recommended to use two gRNAs
targeting the same exon to increase the likelihood of a frameshift mutation.

Protocol 2.2: Zygote Microinjection
o Zygote Collection: Collect fertilized eggs (zygotes) from superovulated female mice.

e Microinjection: Microinject a mixture of Cas9 mRNA and the synthesized gRNA(S) into the
cytoplasm or pronucleus of the zygotes.
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o Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant
surrogate mothers.

Protocol 2.3: Screening of Founder Mice

e Genotyping: Genotype the resulting pups by PCR amplification of the targeted region
followed by sequencing to identify insertions or deletions (indels) that disrupt the Camp
gene.

» Founder Selection: Select founder mice with frameshift mutations that are likely to result in a
functional knockout.

Protocol 3: Genotyping of CRAMP Knockout Mice

Protocol 3.1: Genomic DNA Extraction
» Sample Collection: Collect a small piece of tail tissue (2-3 mm) from weanling mice.

o DNA Extraction: Extract genomic DNA using a standard protocol, such as proteinase K
digestion followed by isopropanol precipitation or a commercial DNA extraction kit.[11][12]
[13][14]

Protocol 3.2: PCR Amplification

e Primer Design: Design PCR primers to amplify the targeted region of the Camp gene. For
homologous recombination-generated mice, a three-primer strategy is often used to
distinguish between wild-type, heterozygous, and homozygous knockout alleles (one forward
primer and two reverse primers, one specific for the wild-type allele and one for the neo
cassette).

o PCR Reaction: Perform PCR using the extracted genomic DNA as a template.

o Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The size of
the amplified fragments will indicate the genotype of the mouse.[5]

Signaling Pathways and Experimental Workflows
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CRAMP Signaling Through Formyl Peptide Receptor 2
(FPR2)

CRAMP is a known ligand for the G-protein coupled receptor FPR2.[2] This interaction is
crucial for mediating the chemotactic and immunomodulatory functions of CRAMP.
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CRAMP binding to FPR2 initiates downstream signaling cascades.

CRAMP Modulation of Toll-like Receptor 4 (TLR4)
Signaling

CRAMP can modulate the inflammatory response triggered by TLR4 activation, for example, by

lipopolysaccharide (LPS).
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CRAMP can modulate TLR4-mediated inflammatory responses.

Experimental Workflow for Generating CRAMP KO Mice
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Workflow for generating CRAMP knockout mice.

Conclusion

The CRAMP knockout mouse is an invaluable tool for investigating the multifaceted roles of

cathelicidins in host defense, inflammation, and other physiological processes. This document
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provides a comprehensive guide for researchers to generate, validate, and characterize this
important animal model. By following the detailed protocols and utilizing the provided data and
pathway diagrams, scientists can effectively employ the CRAMP KO mouse to advance our
understanding of innate immunity and develop novel therapeutic strategies for infectious and
inflammatory diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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